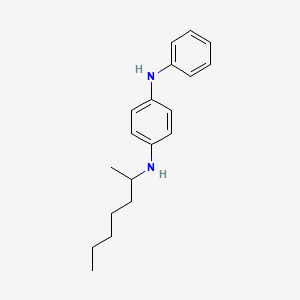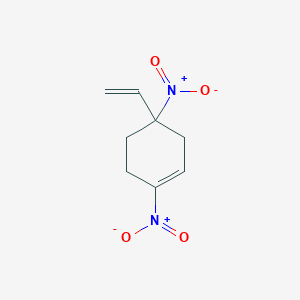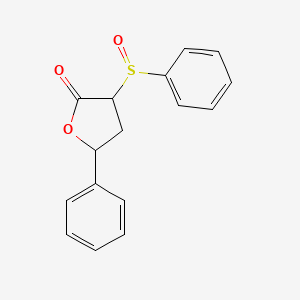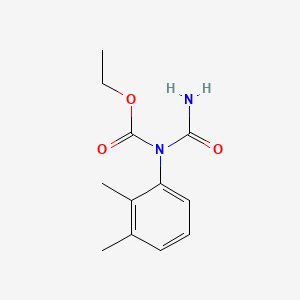
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring an aminocarbonyl group attached to a 2,3-dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester typically involves the reaction of 2,3-dimethylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{2,3-Dimethylphenyl isocyanate} + \text{Ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction may produce alcohols.
科学的研究の応用
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, (aminocarbonyl)(phenyl)-, ethyl ester
- Carbamic acid, (aminocarbonyl)(methylphenyl)-, ethyl ester
- Carbamic acid, (aminocarbonyl)(dimethylphenyl)-, methyl ester
Uniqueness
Carbamic acid, (aminocarbonyl)(2,3-dimethylphenyl)-, ethyl ester is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
55305-75-4 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
ethyl N-carbamoyl-N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)14(11(13)15)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,13,15) |
InChIキー |
IMULWFGAZXIYLS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C1=CC=CC(=C1C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


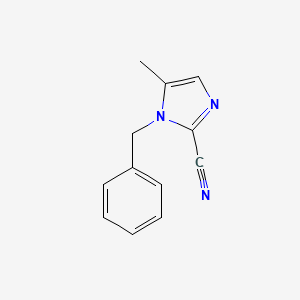


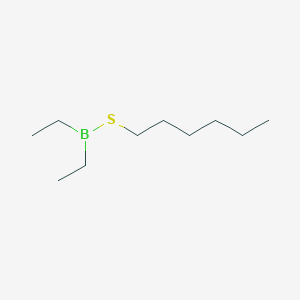
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)

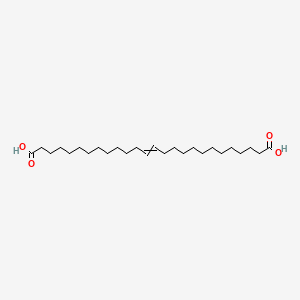
![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
